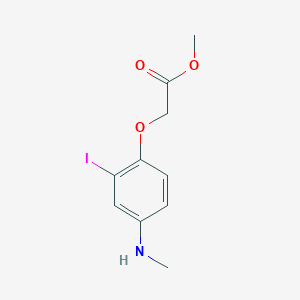
tert-Butyl 3-(4-methoxyphenyl)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 3-(4-methoxyphenyl)piperidine-1-carboxylate is an organic compound that features a piperidine ring substituted with a tert-butoxycarbonyl group and a methoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(4-methoxyphenyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butoxycarbonyl chloride and 4-methoxyphenyl reagents. The reaction is usually carried out under controlled conditions to ensure the selective formation of the desired product. Common solvents used in the reaction include dichloromethane and tetrahydrofuran, and the reaction is often catalyzed by bases such as triethylamine .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl 3-(4-methoxyphenyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butoxycarbonyl group or the methoxyphenyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines .
Aplicaciones Científicas De Investigación
tert-Butyl 3-(4-methoxyphenyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a protecting group for amines.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-Butyl 3-(4-methoxyphenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The tert-butoxycarbonyl group acts as a protecting group, preventing unwanted reactions at the amine site. The methoxyphenyl group can participate in various chemical interactions, influencing the compound’s reactivity and stability .
Comparación Con Compuestos Similares
tert-Butyl 3-(4-methoxyphenyl)piperidine-1-carboxylate can be compared with other similar compounds, such as:
1-(tert-Butoxycarbonyl)-3-phenylpiperidine: Lacks the methoxy group, resulting in different reactivity and applications.
1-(tert-Butoxycarbonyl)-3-(4-hydroxyphenyl)piperidine:
1-(tert-Butoxycarbonyl)-3-(4-chlorophenyl)piperidine:
Propiedades
Fórmula molecular |
C17H25NO3 |
|---|---|
Peso molecular |
291.4 g/mol |
Nombre IUPAC |
tert-butyl 3-(4-methoxyphenyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C17H25NO3/c1-17(2,3)21-16(19)18-11-5-6-14(12-18)13-7-9-15(20-4)10-8-13/h7-10,14H,5-6,11-12H2,1-4H3 |
Clave InChI |
SYWBOUJTSMTXJB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCCC(C1)C2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 1,6-diethyl-4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B8321849.png)
![2-(3-Chloropropyl)-5-[(2,4-difluorophenyl)methyl]-1,3,4-oxadiazole](/img/structure/B8321852.png)
![6-chloro-4-[2-(2-furyl)ethynyl]-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one](/img/structure/B8321857.png)
![3-[4-(1H-pyrazol-1-yl)phenyl]-2-propenal](/img/structure/B8321858.png)
![tert-butyl N-[1-amino-3-(methylsulfanyl)propan-2-yl]carbamate](/img/structure/B8321861.png)


![N-[(6-chloropyridin-3-yl)methylidene]hydroxylamine](/img/structure/B8321882.png)






